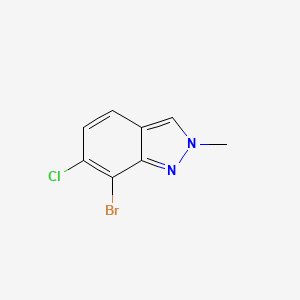
7-Bromo-3-chloroquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-chloroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with bromine and chlorine atoms at the 7th and 3rd positions, respectively, and an amine group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroquinolin-2-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above methods, often using continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Formation of derivatives with different substituents replacing the halogens.
Oxidation Products: Formation of nitroquinoline derivatives.
Reduction Products: Formation of secondary or tertiary amines
科学研究应用
7-Bromo-3-chloroquinolin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
作用机制
The mechanism of action of 7-Bromo-3-chloroquinolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in microbial cells. This results in the inhibition of cell growth and proliferation .
相似化合物的比较
7-Chloroquinoline: Lacks the bromine substituent but shares similar biological activities.
3-Bromoquinoline: Lacks the chlorine substituent but exhibits comparable chemical reactivity.
2-Aminoquinoline: Lacks both halogen substituents but serves as a fundamental scaffold for various derivatives.
Uniqueness: 7-Bromo-3-chloroquinolin-2-amine is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and potential biological activities. The combination of these substituents allows for diverse chemical modifications and applications .
属性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC 名称 |
7-bromo-3-chloroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,(H2,12,13) |
InChI 键 |
KSFQTOOWTKNZEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=C(C=C21)Cl)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide](/img/structure/B13905467.png)


![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)

![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)
![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)




